4-Bromo-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol. It features a phenylacetic acid structure, where a bromine atom and a trifluoromethyl group are attached to the aromatic ring. The compound is characterized by its off-white solid appearance and has a melting point range of 90-95°C . Its chemical structure can be represented by the SMILES notation: FC(F)(F)C1=C(CC(O)=O)C=CC(Br)=C1 .
These reactions make it versatile for further synthetic applications in organic chemistry.
The synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic acid can be achieved through several methods:
These methods allow for the targeted synthesis of this compound with good yields.
4-Bromo-2-(trifluoromethyl)phenylacetic acid has potential applications in:
Several compounds share structural similarities with 4-Bromo-2-(trifluoromethyl)phenylacetic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromo-4-(trifluoromethyl)phenylacetic acid | C9H6BrF3O2 | Bromine at position 2 instead of 4 |
Trifluoroacetophenone | C9H7F3O | Lacks bromine; features trifluoroacetyl group |
4-Chloro-2-(trifluoromethyl)phenylacetic acid | C9H6ClF3O2 | Chlorine instead of bromine |
These compounds highlight the uniqueness of 4-Bromo-2-(trifluoromethyl)phenylacetic acid due to its specific halogen substitution pattern and functional groups that may influence its reactivity and biological properties differently compared to others in its class.